molecular formula C25H28N2O7 B12412024 boc-O-benzyl-L-tyrosine hydroxy succinimide ester

boc-O-benzyl-L-tyrosine hydroxy succinimide ester

Cat. No.: B12412024
M. Wt: 468.5 g/mol
InChI Key: RJQFEOQLJIVNSW-XJDOXCRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-O-benzyl-L-tyrosine hydroxy succinimide ester is an organic compound widely used in peptide synthesis. It is a derivative of L-tyrosine, an amino acid, and is often employed as a protecting group in solid-phase peptide synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical and biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-O-benzyl-L-tyrosine hydroxy succinimide ester typically involves the esterification of Boc-O-benzyl-L-tyrosine with hydroxy succinimide. The reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-O-benzyl-L-tyrosine hydroxy succinimide ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-O-benzyl-L-tyrosine hydroxy succinimide ester is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in peptide synthesis and organic synthesis.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides and bioconjugates.

Mechanism of Action

The mechanism of action of Boc-O-benzyl-L-tyrosine hydroxy succinimide ester involves the activation of the carboxyl group of Boc-O-benzyl-L-tyrosine, facilitating its reaction with nucleophiles such as amines or alcohols. The hydroxy succinimide ester acts as a leaving group, enhancing the reactivity of the carboxyl group and promoting the formation of amide or ester bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Boc protecting group and the hydroxy succinimide ester, which provides enhanced stability and reactivity. This makes it particularly useful in solid-phase peptide synthesis and other applications where high reactivity and stability are required .

Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-3-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)34-24(31)26-19(23(30)33-20-14-21(28)27-22(20)29)13-16-9-11-18(12-10-16)32-15-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,26,31)(H,27,28,29)/t19-,20?/m0/s1

InChI Key

RJQFEOQLJIVNSW-XJDOXCRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3CC(=O)NC3=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3CC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.